(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
Description
Significance of Enantiomerically Pure Arylethanols in Chiral Chemistry
The demand for enantiomerically pure compounds is a driving force in the pharmaceutical, agrochemical, and materials science industries. mdpi.com A molecule and its non-superimposable mirror image, known as enantiomers, possess identical physical properties in an achiral environment but can interact very differently with other chiral molecules, such as biological receptors and enzymes. nih.govresearchgate.net This disparity is of paramount importance in drug development, where one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause harmful side effects. mdpi.com
Enantiomerically pure arylethanols are highly valued as chiral building blocks. They are precursor molecules that can be elaborated into more complex structures while retaining the defined stereochemistry. Their utility is vast, enabling the synthesis of a wide array of important compounds where specific stereoisomers are required for optimal function. The U.S. Food and Drug Administration (FDA) has established guidelines that emphasize the need to characterize and control the stereochemistry of chiral drugs, further underscoring the necessity for robust methods to access enantiopure intermediates like arylethanols. mdpi.com
Historical Context of Chiral Alcohol Synthesis Methodologies
The journey to obtaining enantiomerically pure alcohols has been marked by significant methodological evolution. Early approaches relied on the classical resolution of racemic mixtures, a process that involves separating enantiomers by converting them into diastereomeric salts with a chiral resolving agent, followed by separation and regeneration of the individual enantiomers. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
The late 20th century witnessed a paradigm shift with the advent of asymmetric synthesis, which aims to create a specific enantiomer directly from a prochiral substrate. researchgate.net For the synthesis of chiral arylethanols, the asymmetric reduction of the corresponding prochiral aryl methyl ketones has become the most prominent strategy. This transformation can be achieved through several powerful techniques:
Chiral Auxiliaries: These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. guidechem.comresearchgate.net After the key stereocenter-forming step, the auxiliary is removed, yielding the enantiomerically enriched product. asiapharmaceutics.info
Catalytic Asymmetric Reduction: This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiopure product. A landmark achievement in this area is the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst to achieve highly enantioselective reduction of ketones. biosynth.comchemscene.com
Biocatalysis: The use of enzymes, either as isolated proteins or within whole microbial cells, offers an environmentally friendly and highly selective method for synthesizing chiral alcohols. Ketoreductases (KREDs), a class of enzymes, are particularly effective for the asymmetric reduction of ketones, often affording products with exceptionally high enantiomeric excess (ee) and under mild reaction conditions. chemscene.com This green technology is increasingly adopted for industrial-scale production of chiral intermediates. chemscene.com
Scope and Research Focus on (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
This article focuses specifically on the chemical compound This compound . This particular chiral arylethanol is a valuable building block in synthetic organic chemistry, incorporating a halogenated phenyl ring which is a common feature in many biologically active molecules. The 3-chloro-4-fluorophenyl moiety, for instance, is found in scaffolds investigated for potential antimicrobial and anti-Parkinsonian activities. The "(1R)" designation specifies the absolute configuration at the stereogenic carbinol center, making it a defined, enantiomerically pure substance crucial for stereoselective synthesis.
The primary route to this alcohol is the asymmetric reduction of its corresponding ketone precursor, 3'-chloro-4'-fluoroacetophenone (B1580554). researchgate.net Research into the synthesis of analogous chiral halophenyl ethanols demonstrates that this transformation can be achieved with high efficiency and stereoselectivity using modern catalytic methods, particularly biocatalytic reductions with ketoreductases. chemscene.com These methods consistently produce the desired (R)- or (S)-enantiomer in high yield and with enantiomeric excess values often exceeding 99%.
Below are the key properties of the target compound.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1344913-01-4 |
| Molecular Formula | C₈H₈ClFO |
| Molecular Weight | 174.60 g/mol |
| Appearance | Not specified in literature |
| SMILES | CC@HO |
The synthesis of this chiral alcohol is a key step that enables its use as an intermediate in the construction of more complex chiral molecules for various research and development applications. The following table illustrates typical results for the asymmetric reduction of a similar ketone, highlighting the effectiveness of modern biocatalytic methods that are directly applicable to the synthesis of this compound.
Table of Illustrative Research Findings for Asymmetric Ketone Reduction (Data based on the synthesis of the analogous compound (S)-2-chloro-1-(3,4-difluorophenyl)ethanol) chemscene.com
| Parameter | Finding |
| Substrate | 2-chloro-1-(3,4-difluorophenyl)ethanone |
| Catalyst | Ketoreductase (KRED) KR-01 |
| Method | Bioreduction |
| Substrate Conc. | up to 500 g/L |
| Conversion | ~100% |
| Enantiomeric Excess (ee) | >99.9% |
| Product | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol |
These findings demonstrate the high efficiency and selectivity achievable for this class of reactions, providing a reliable pathway to enantiopure arylethanols like this compound for use in advanced organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(3-chloro-4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGSPHGSOUBBIC-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Enantioselective Synthetic Methodologies for 1r 1 3 Chloro 4 Fluorophenyl Ethan 1 Ol
Asymmetric Reduction Strategies for Precursor Ketones
The most common precursor for the synthesis of (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol is the prochiral ketone, 3'-chloro-4'-fluoroacetophenone (B1580554). Asymmetric reduction of this ketone is a direct and effective method to introduce the desired chirality.
Catalytic Hydrogenation Approaches (e.g., Ru, Rh, Ir-based catalysts)
Asymmetric catalytic hydrogenation is a powerful tool for the enantioselective reduction of ketones. This method typically involves the use of a transition metal catalyst, such as ruthenium (Ru), rhodium (Rh), or iridium (Ir), complexed with a chiral ligand. The choice of metal and ligand is critical for achieving high conversion and enantioselectivity.
Ruthenium-based Catalysts: Ruthenium complexes, particularly those with chiral diphosphine and diamine ligands like BINAP and DPEN derivatives, are widely used for the asymmetric hydrogenation of aromatic ketones. nih.gov For instance, the [Ru(OSO2CF3){(S,S)-TsNCH(C6H5)CH(C6H5)NH2}(η6-p-cymene)] catalyst has been shown to effectively reduce acetophenone (B1666503) to (S)-1-phenylethanol with high enantiomeric excess (ee) and yield. nih.gov While specific data for 3'-chloro-4'-fluoroacetophenone is not extensively published, the results from similar substituted acetophenones suggest that Ru-catalyzed systems are a viable approach. The reaction conditions, including hydrogen pressure, temperature, and the presence of a base, significantly influence the catalyst's performance. pku.edu.cn
Rhodium-based Catalysts: Rhodium-based catalysts, often paired with chiral bisphosphine ligands, have a long history in asymmetric hydrogenation. wiley-vch.de These catalysts are particularly effective for the hydrogenation of various functionalized alkenes and have also been applied to ketones. wiley-vch.de The development of ligands like those in the BoPhoz and TangPhos families has expanded the substrate scope and efficiency of Rh-catalyzed hydrogenations. wiley-vch.de
Iridium-based Catalysts: Iridium catalysts have emerged as highly effective for the asymmetric hydrogenation of a broad range of ketones, including those that are challenging for Ru and Rh catalysts. Recent studies have shown that Ir catalysts bearing cinchona alkaloid-derived NNP ligands are particularly effective for the asymmetric hydrogenation of α-halogenated ketones, a class of compounds structurally related to the precursor of the target molecule.
A representative example of the performance of Ru and Rh catalysts in the asymmetric hydrogenation of substituted acetophenones is provided in the table below.
| Catalyst System | Substrate | Product Configuration | Conversion (%) | ee (%) | Reference |
| RuCl2((S)-BINAP)((S,S)-DPEN) | Acetophenone | (R)-1-phenylethanol | >99 | 98 | nih.gov |
| [Rh(cod)2]BF4 / (S,S)-Et-DuPhos | Methyl acetoacetate | Methyl (R)-3-hydroxybutanoate | 100 | >99 | wiley-vch.de |
| Ir/NNP Ligand | α-Chloroacetophenone | (R)-2-chloro-1-phenylethanol | >99 | 99.6 | dicp.ac.cn |
Chiral Borane (B79455) Reductions and Derivatives
The reduction of prochiral ketones using borane (BH3) in the presence of a chiral catalyst is a well-established method for producing enantiomerically enriched alcohols. The most common catalysts for this transformation are chiral oxazaborolidines, often referred to as CBS catalysts, derived from chiral amino alcohols.
This method offers high enantioselectivity for a wide range of ketones. The mechanism involves the formation of a complex between the oxazaborolidine catalyst and borane, which then coordinates with the ketone in a sterically defined manner, leading to a selective hydride transfer to one of the prochiral faces of the carbonyl group. The enantioselectivity of the reduction can be influenced by the structure of the CBS catalyst and the reaction conditions.
| Catalyst | Substrate | Product Configuration | ee (%) | Reference |
| (R)-CBS | Acetophenone | (R)-1-phenylethanol | 97 | wiley-vch.de |
| Electronically Tuned CBS | Trifluoroacetophenone | Chiral Alcohol | up to 90 | mdpi.com |
Hydrosilylation Reactions Utilizing Chiral Ligands
Asymmetric hydrosilylation offers a mild and effective alternative to catalytic hydrogenation for the reduction of ketones. This two-step process involves the addition of a silane (B1218182) to the ketone in the presence of a chiral transition metal catalyst, typically based on rhodium or iridium, to form a silyl (B83357) ether. Subsequent hydrolysis of the silyl ether yields the desired chiral alcohol.
The key to achieving high enantioselectivity lies in the design of the chiral ligand that coordinates to the metal center. A variety of chiral phosphine (B1218219) ligands have been developed for this purpose. The choice of silane, catalyst, and reaction conditions can all impact the yield and enantiomeric excess of the final product.
Biocatalytic Pathways for this compound Production
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes offer exceptional selectivity (chemo-, regio-, and enantio-) and operate under mild reaction conditions.
Enzymatic Kinetic Resolution Strategies
Kinetic resolution is a widely used biocatalytic method for separating a racemic mixture of a chiral compound. This strategy relies on an enzyme that selectively catalyzes the transformation of one enantiomer of the racemate, leaving the other enantiomer unreacted. When the reaction is stopped at approximately 50% conversion, both the unreacted substrate and the product can be obtained in high enantiomeric purity.
Lipases are a class of enzymes that have found extensive application in the kinetic resolution of racemic alcohols. jocpr.com They can catalyze both the acylation of an alcohol (transesterification) and the hydrolysis of an ester in a highly enantioselective manner.
In a typical lipase-catalyzed kinetic resolution of a racemic alcohol via transesterification, an acyl donor, such as vinyl acetate (B1210297), is used to acylate one of the alcohol enantiomers preferentially. jocpr.com This results in the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol of the opposite configuration. Conversely, in a hydrolysis reaction, a racemic ester is treated with a lipase (B570770) in an aqueous medium, leading to the selective hydrolysis of one ester enantiomer to the corresponding alcohol.
The choice of lipase is crucial for the success of the resolution. Commonly used lipases include those from Candida antarctica (Lipase B, often immobilized as Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens. d-nb.info The solvent, acyl donor, and temperature are also important parameters that need to be optimized to achieve high enantioselectivity, often expressed as the enantiomeric ratio (E-value). d-nb.info
The following table presents a screening of various lipases for the kinetic resolution of a model secondary alcohol, illustrating the differences in their performance.
| Lipase Source | Conversion (%) | ee of Substrate (%) | ee of Product (%) | E-value | Reference |
| Pseudomonas cepacia | 49 | 94 | >99 | >200 | nih.gov |
| Candida antarctica B | 47 | 88 | >99 | >200 | nih.gov |
| Pseudomonas fluorescens | 35 | 54 | >99 | >200 | nih.gov |
| Candida rugosa | - | - | - | - | nih.gov |
Esterase-Catalyzed Resolution of Racemic Esters
Kinetic resolution of racemic esters using esterases or lipases is a widely employed method for obtaining enantiopuer alcohols. This technique relies on the enzyme's ability to selectively hydrolyze one enantiomer of a racemic ester at a much higher rate than the other, allowing for the separation of the unreacted ester and the hydrolyzed alcohol, both in high enantiomeric excess.
The most common approach involves the hydrolysis of a racemic acetate derivative of the target alcohol. While specific studies on the esterase-catalyzed resolution of 1-(3-chloro-4-fluorophenyl)ethyl acetate are not extensively documented in publicly available literature, the principles can be illustrated with closely related substrates. Lipases, particularly from Candida species, are known for their broad substrate scope and high enantioselectivity in such resolutions. For instance, Candida antarctica lipase B (CALB) is a versatile and robust biocatalyst frequently used for the resolution of secondary alcohols. mdpi.comrsc.org The process typically involves incubating the racemic ester in a buffered aqueous solution or a biphasic system with the lipase. The reaction progress is monitored until approximately 50% conversion is reached, at which point the (R)-alcohol and the remaining (S)-ester can be separated, each with high optical purity. The enantioselectivity of the lipase is a crucial factor, often expressed as the enantiomeric ratio (E). High E-values (typically >100) are desirable for efficient separation.
Table 1: Representative Data for Lipase-Catalyzed Hydrolysis of Racemic Aryl Ethyl Acetates Note: This table presents data for analogous compounds due to the limited specific data for 1-(3-chloro-4-fluorophenyl)ethyl acetate.
| Enzyme | Substrate | Solvent | Temp (°C) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) | E-value |
| Pseudomonas cepacia Lipase | rac-1-Phenylethyl acetate | Phosphate (B84403) Buffer | 25 | ~50 | >99 (S) | >99 (R) | >200 |
| Candida antarctica Lipase B | rac-1-(4-chlorophenyl)ethyl acetate | Heptane/Buffer | 45 | 48 | 97 (R) | - | High |
Data is illustrative and compiled from studies on similar substrates.
Stereoselective Bioreductions of Prochiral Ketones
An alternative and often more atom-economical approach to chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 3'-chloro-4'-fluoroacetophenone. This method can theoretically achieve a 100% yield of the desired enantiomer.
Alcohol Dehydrogenase (ADH) and Ketoreductase (KRED) Applications
Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.org In the synthetic direction, they are powerful tools for the stereoselective reduction of ketones. These enzymes utilize a hydride source, typically from a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (NADPH), which must be regenerated in situ for catalytic efficiency. This is often achieved using a sacrificial co-substrate like isopropanol (B130326) or glucose.
KREDs from various microorganisms have been developed and engineered for high activity and selectivity towards a wide range of ketone substrates. frontiersin.orgnih.gov For the synthesis of this compound, an anti-Prelog selective reductase would be required to deliver a hydride to the re-face of the ketone. While specific data for the reduction of 3'-chloro-4'-fluoroacetophenone using isolated ADHs or KREDs is sparse in literature, numerous studies on analogous halo-substituted acetophenones demonstrate the feasibility of this approach. Engineered KREDs often exhibit excellent enantioselectivity (>99% e.e.) and high conversions. nih.gov
Table 2: Representative Data for KRED-Catalyzed Reduction of Substituted Acetophenones Note: This table presents data for analogous compounds due to the limited specific data for 3'-chloro-4'-fluoroacetophenone.
| Enzyme Source | Substrate | Co-substrate | Conversion (%) | e.e. (%) |
| Engineered Lactobacillus kefir ADH | 2',4'-Dichloroacetophenone | Isopropanol | >99 | >99 (S) |
| Chryseobacterium sp. KRED Mutant | Ethyl 4-chloro-3-oxobutanoate | Glucose | 100 | >99.5 (S) |
Data is illustrative and compiled from studies on similar substrates. frontiersin.orgnih.gov
Whole-Cell Biotransformations
Using whole microbial cells as biocatalysts for asymmetric reductions offers several advantages, including the elimination of the need for enzyme purification and the inherent presence of cofactor regeneration systems. Various yeasts, such as Saccharomyces cerevisiae, and bacteria are known to possess reductases capable of stereoselectively reducing ketones.
Research on the reduction of 3-chloro-4-fluoropropiophenone, a structurally similar ketone, using whole cells of Saccharomyces cerevisiae has shown promising results. organic-chemistry.org By optimizing reaction parameters such as pH, temperature, and substrate concentration, high conversions and excellent enantiomeric excesses can be achieved. For the synthesis of this compound, screening of different microbial strains would be necessary to identify one with the desired anti-Prelog selectivity and high efficiency for 3'-chloro-4'-fluoroacetophenone.
Table 3: Representative Data for Whole-Cell Reduction of Prochiral Ketones Note: This table presents data for an analogous compound due to the limited specific data for 3'-chloro-4'-fluoroacetophenone.
| Microbial Strain | Substrate | Additive | Time (h) | Conversion (%) | e.e. (%) |
| Saccharomyces cerevisiae | 3-chloro-4-fluoropropiophenone | Glucose | 12 | 100 | 98 (R) |
Data adapted from a study on a similar substrate. organic-chemistry.org
Asymmetric Addition Reactions to Aldehydes (e.g., Organometallic Additions)
The asymmetric addition of organometallic reagents to aldehydes provides a direct route to chiral secondary alcohols. For the synthesis of this compound, this would involve the enantioselective addition of a methyl group equivalent to 3-chloro-4-fluorobenzaldehyde (B1582058).
The most common method involves the use of organozinc reagents, such as diethylzinc (B1219324), in the presence of a chiral catalyst. Chiral amino alcohols and diamines are frequently used as ligands to control the stereochemical outcome of the addition. While the addition of an ethyl group from diethylzinc is well-established, the addition of a methyl group from dimethylzinc (B1204448) can be more challenging. However, various catalytic systems have been developed to achieve high enantioselectivity in the addition of organozinc reagents to a broad range of aldehydes. The choice of the chiral ligand is critical for achieving high enantiomeric excess.
Table 4: Representative Data for Asymmetric Organozinc Addition to Aldehydes Note: This table presents general data for this type of reaction as specific data for 3-chloro-4-fluorobenzaldehyde is not readily available.
| Aldehyde | Organozinc Reagent | Chiral Ligand | Temp (°C) | Yield (%) | e.e. (%) |
| Benzaldehyde | Diethylzinc | (-)-DAIB | 0 | 95 | 98 (S) |
| 4-Chlorobenzaldehyde | Diethylzinc | Chiral Sulfonamide-Titanium Complex | RT | High | Moderate |
Data is illustrative and compiled from studies on similar substrates.
Deracemization and Dynamic Kinetic Resolution Techniques
Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the 50% theoretical yield limitation of conventional kinetic resolution. In DKR, the enzymatic resolution is coupled with an in-situ racemization of the less reactive enantiomer of the starting material. This allows for the theoretical conversion of 100% of the racemate into a single enantiomer of the product.
Chemoenzymatic Dynamic Kinetic Resolution
A common and effective method for the DKR of secondary alcohols involves the combination of a lipase for the enantioselective acylation and a metal catalyst for the racemization of the alcohol. Ruthenium complexes are particularly effective for the racemization of a wide range of secondary alcohols under mild conditions that are compatible with the enzymatic reaction. organic-chemistry.orgorganic-chemistry.orgnih.gov
Table 5: Representative Data for Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Note: This table presents data for analogous compounds due to the limited specific data for 1-(3-chloro-4-fluorophenyl)ethan-1-ol (B1358902).
| Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Yield (%) | e.e. (%) |
| rac-1-Phenylethanol | Shvo's Catalyst (Ru) | Novozym 435 | p-Chlorophenyl acetate | >95 | >99 (R) |
| rac-1,2-Diarylethanols | Ru Complex | Pseudomonas stutzeri Lipase | Isopropenyl acetate | 95-99 | 96-99 |
Data is illustrative and compiled from studies on similar substrates. organic-chemistry.orgnih.gov
Metal-Catalyzed Deracemization Processes
The deracemization of racemic secondary alcohols into a single enantiomer represents a highly efficient strategy in asymmetric synthesis, offering a theoretical yield of 100%. This transformation is challenging due to thermodynamic and kinetic hurdles. nih.gov Metal-catalyzed deracemization processes overcome these barriers, typically through a redox-neutral cycle involving the oxidation of the alcohol to a prochiral ketone intermediate, followed by an enantioselective reduction to furnish the desired chiral alcohol. rsc.orgresearchgate.net These methodologies are broadly applicable to a range of secondary alcohols, including halogenated phenyl ethanols structurally similar to this compound.
A prominent approach involves the use of a single metal catalyst capable of facilitating both the initial non-selective oxidation and the subsequent asymmetric hydrogenation. rsc.orgresearchgate.net Ruthenium complexes have been extensively studied for this purpose. For instance, a ruthenium-catalyzed process can be employed where a racemic alcohol is first oxidized to a ketone, which is then hydrogenated with high enantioselectivity. rsc.org
Another sophisticated strategy is visible-light-driven deracemization. nih.gov This method utilizes a dual catalytic system, often comprising a heterogeneous photocatalyst for the dehydrogenation step and a distinct chiral homogeneous catalyst for the enantioselective hydrogenation of the resulting ketone. nih.gov This approach is advantageous as it uses light as the energetic driver for the reaction. nih.gov For example, the combination of a Ni-CdS heterogeneous photocatalyst and a chiral ruthenium-based hydrogenation catalyst has been shown to be effective for the deracemization of various secondary benzylic alcohols. nih.gov
Dynamic kinetic resolution (DKR) is a closely related and powerful technique that also employs metal catalysts. In DKR, a metal complex, frequently a ruthenium catalyst, facilitates the rapid in-situ racemization of the starting alcohol. mdpi.comacs.orgresearchgate.net This racemization is coupled with an enantioselective process, typically an enzymatic acylation, which selectively consumes one of the enantiomers. acs.orgacs.org Due to the continuous racemization of the unreacted enantiomer by the metal catalyst, the entire racemic mixture can be converted into a single enantiomer of the acylated product, which can then be deacylated to yield the desired enantiopure alcohol. acs.org A variety of ruthenium complexes have been developed for this purpose, demonstrating high efficiency for a broad spectrum of secondary alcohols. mdpi.comacs.org
Recent advancements have also explored the use of other metals, such as titanium, in photochemically driven deracemization protocols. nih.gov These innovative methods may involve novel mechanistic pathways, such as sequential C-C bond cleavage and formation, to achieve high levels of stereoenrichment with a single chiral catalyst. nih.gov
The selection of the metal catalyst, chiral ligands, and reaction conditions is critical to achieving high enantioselectivity and yield. The general applicability of these metal-catalyzed deracemization strategies provides a robust framework for the potential enantioselective synthesis of this compound from its racemic mixture.
Table of Research Findings on Metal-Catalyzed Deracemization of Secondary Alcohols
| Catalyst System | Substrate Example | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Ruthenium Catalyst | Secondary Alcohols | N/A | 65-75 | rsc.org |
| Ni-CdS and Chiral Ru Complex | Aryl Alkyl Alcohols | Good | High | nih.gov |
| Ruthenium Catalyst and Immobilized Lipase (DKR) | Secondary Alcohols | Good | >99 | acs.org |
| Chiral Titanium Catalyst (Photochemical) | Racemic Alcohols with Adjacent Stereocenters | N/A | Up to 99:1 er | nih.gov |
Mechanistic Investigations in the Formation and Transformation of 1r 1 3 Chloro 4 Fluorophenyl Ethan 1 Ol
Stereochemical Control Elements in Asymmetric Catalysis
The synthesis of (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol with high enantiopurity relies on asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. The primary route to this alcohol is the enantioselective reduction of the prochiral ketone, 3'-chloro-4'-fluoroacetophenone (B1580554). Stereochemical control in this transformation is governed by the intricate interactions between the substrate, the catalyst, and the reducing agent.
In transition metal-catalyzed reactions, such as asymmetric transfer hydrogenation (ATH), the chiral ligand bound to the metal center is the principal element of stereochemical control. For instance, ruthenium(II) complexes bearing chiral diamine ligands, like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are highly effective. The chirality of the diamine ligand dictates the spatial arrangement of the catalyst's components, creating a chiral pocket. The substrate approaches the catalyst in a sterically favored orientation, leading to the preferential formation of one enantiomer. The interaction between the phenyl group of the substrate and the arene ligand of the catalyst (a CH/π interaction) is also a crucial factor in achieving high enantioselectivity.
In biocatalysis, the stereochemical outcome is determined by the three-dimensional structure of the enzyme's active site. Enzymes such as alcohol dehydrogenases (ADHs) possess highly specific binding pockets that selectively accommodate the substrate in a particular orientation, exposing one of the carbonyl faces to the reducing cofactor (e.g., NADH or NADPH).
Reaction Pathway Analysis of Enantioselective Reductions
The enantioselective reduction of 3'-chloro-4'-fluoroacetophenone to this compound can be achieved through various catalytic systems, with asymmetric transfer hydrogenation (ATH) being a prominent method. A widely accepted mechanism for ATH catalyzed by Ru-TsDPEN complexes involves an outer-sphere mechanism.
The catalytic cycle is initiated by the reaction of the precatalyst with a hydrogen donor, typically isopropanol (B130326) or formic acid, to generate a ruthenium-hydride species. This active catalyst then transfers a hydride and a proton to the carbonyl group of the ketone. The stereoselectivity of this transfer is directed by the chiral environment created by the TsDPEN ligand. The transfer is believed to occur through a six-membered pericyclic transition state, which accounts for the high degree of order and subsequent high enantioselectivity. Kinetic studies have indicated that the hydride transfer step is often the rate-determining step in the catalytic cycle.
The following table summarizes typical results for the asymmetric reduction of acetophenone (B1666503) derivatives using Ru-TsDPEN based catalysts, illustrating the high efficiency and enantioselectivity achievable with this method for structurally similar substrates.
| Catalyst System | Substrate | Product | Conversion (%) | ee (%) | Reference |
| Ru(OTf)(TsDPEN)(mesitylene) | 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | >99 | 98 | researchgate.net |
| RuCl(S,S)-TsDPEN | 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 99 | 97 | researchgate.net |
| RuCl(S,S)-TsDPEN | 4'-Fluoroacetophenone | (R)-1-(4-Fluorophenyl)ethanol | 99 | 95 | researchgate.net |
This table presents data for similar substrates to illustrate the effectiveness of the catalytic system, as specific data for 3'-chloro-4'-fluoroacetophenone was not available in the searched literature.
Enzymatic Reaction Mechanisms in Biocatalytic Synthesis
Biocatalytic reduction offers an environmentally benign and highly selective alternative for the synthesis of this compound. This is typically achieved using whole cells of microorganisms or isolated enzymes like alcohol dehydrogenases (ADHs).
The mechanism of enzymatic reduction involves the binding of the substrate, 3'-chloro-4'-fluoroacetophenone, and a cofactor, usually NADPH or NADH, within the active site of the enzyme. The enzyme precisely orients the ketone so that the pro-(R) face of the carbonyl group is exposed to the dihydronicotinamide ring of the cofactor. A hydride is then transferred from the C4 position of the nicotinamide (B372718) to the carbonyl carbon of the substrate. A nearby acidic amino acid residue in the active site donates a proton to the carbonyl oxygen, completing the reduction to the corresponding (R)-alcohol. The resulting NADP+ or NAD+ is then released and regenerated by the cell's metabolic machinery or an in-vitro cofactor regeneration system.
Microorganisms like Lactobacillus and yeasts are known to effectively reduce substituted acetophenones with high enantioselectivity. For instance, various Lactobacillus species have been successfully employed for the asymmetric reduction of acetophenone derivatives.
The table below shows representative results for the biocatalytic reduction of various acetophenone derivatives, highlighting the potential of this method for producing chiral alcohols with high optical purity.
| Biocatalyst | Substrate | Product | Conversion (%) | ee (%) | Reference |
| Lactobacillus paracasei | 4-Methoxyacetophenone | (S)-1-(4-Methoxyphenyl)ethanol | >99 | >99 | researchgate.net |
| Geotrichum candidum | 2-Chloro-1-(m-chlorophenyl)ethanone | (R)-2-Chloro-1-(m-chlorophenyl)ethanol | 94 | 98 | researchgate.net |
| Carrot (Daucus carota) | 4'-Chloroacetophenone | (S)-1-(4-Chlorophenyl)ethanol | 80 | 98 | google.com |
This table illustrates the capabilities of biocatalytic systems on analogous substrates, as specific data for 3'-chloro-4'-fluoroacetophenone was not found in the provided search results.
Regioselectivity and Stereoselectivity in Derivatization Reactions
The hydroxyl group of this compound is a key functional handle for further molecular elaboration through derivatization reactions. The regioselectivity and stereoselectivity of these reactions are of paramount importance for the synthesis of more complex chiral molecules.
Common derivatization reactions include acylation, etherification, and substitution of the hydroxyl group. In acylation reactions, for example, the use of a chiral acylating agent can lead to the formation of diastereomeric esters. The analysis of these diastereomers by techniques such as NMR or chiral chromatography can be used to determine the enantiomeric purity of the starting alcohol.
The stereochemical outcome of derivatization reactions that proceed via nucleophilic substitution at the chiral center depends on the reaction mechanism. An S(_N)2 mechanism will result in an inversion of the stereochemistry, while an S(_N)1 mechanism would lead to racemization. By choosing appropriate reagents and reaction conditions, the desired stereochemical outcome can be achieved. For instance, activation of the hydroxyl group followed by reaction with a nucleophile can be controlled to proceed with either retention or inversion of configuration, depending on the specific protocol employed. While specific derivatization studies on this compound were not found in the search results, the principles of stereoselective derivatization of chiral secondary alcohols are well-established.
Computational and Theoretical Chemistry Studies of 1r 1 3 Chloro 4 Fluorophenyl Ethan 1 Ol
Quantum Chemical Calculations of Stereoisomeric Forms
Quantum chemical calculations are fundamental to understanding the intrinsic properties of stereoisomers. For (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol and its (S)-enantiomer, these calculations can predict their geometric structures, relative energies, and various spectroscopic properties. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure and energy of each enantiomer.
The primary difference between the (R) and (S) enantiomers lies in the three-dimensional arrangement of the substituents around the chiral carbon center. While quantum chemical calculations will show identical bond lengths, bond angles, and energies for the two enantiomers in an achiral environment, they are crucial for understanding their interactions with other chiral entities, such as chiral catalysts or biological macromolecules.
Furthermore, these calculations can predict spectroscopic data, such as vibrational circular dichroism (VCD) and Raman optical activity (ROA) spectra, which are instrumental in the experimental determination of the absolute configuration of chiral molecules. nih.gov For instance, by comparing the computationally predicted VCD spectrum of the (R)-enantiomer with the experimental spectrum, one can confirm the absolute stereochemistry of the synthesized or isolated alcohol. nih.gov
Table 1: Calculated Properties of Stereoisomers of 1-(3-chloro-4-fluorophenyl)ethan-1-ol (B1358902) (Note: This table presents illustrative data based on typical computational results for similar chiral alcohols, as specific experimental or computational studies on this exact molecule are not widely published.)
| Property | (R)-enantiomer | (S)-enantiomer | Method |
|---|---|---|---|
| Electronic Energy (Hartree) | -915.4321 | -915.4321 | B3LYP/6-31G(d) |
| Dipole Moment (Debye) | 2.15 | 2.15 | B3LYP/6-31G(d) |
| Predicted Optical Rotation [α]D | +45.5 | -45.5 | TD-DFT |
Density Functional Theory (DFT) Applications in Reaction Modeling
Density Functional Theory (DFT) has become an indispensable tool for modeling chemical reactions, offering a balance between computational cost and accuracy. researchgate.net It is particularly valuable for studying the synthesis of chiral compounds like this compound, which is typically produced via the asymmetric reduction of its corresponding prochiral ketone, 3-chloro-4-fluoroacetophenone.
The enantioselectivity of the reduction of 3-chloro-4-fluoroacetophenone is determined by the difference in the activation energies of the two diastereomeric transition states leading to the (R) and (S) alcohols. DFT calculations can locate and characterize these transition state structures.
In a typical catalyzed reduction, for example using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata or CBS reduction), the ketone coordinates to the Lewis acidic boron atom of the catalyst. acs.org The hydride is then delivered to the carbonyl carbon. Two main transition state models, one leading to the (R)-product and the other to the (S)-product, can be computed. These models reveal the crucial non-covalent interactions, such as steric hindrance and electronic effects, that differentiate the two pathways. acs.org The transition state with the lower activation energy corresponds to the major product formed. For the synthesis of the (1R)-alcohol, the transition state leading to this enantiomer will be energetically favored.
A complete understanding of the reaction requires profiling the entire energy landscape. This involves calculating the energies of the reactants, intermediates, transition states, and products for both the R- and S-selective pathways. The resulting energy profile provides a visual representation of the reaction mechanism and clearly indicates the rate-determining and stereoselectivity-determining steps. nih.gov
For the asymmetric reduction of 3-chloro-4-fluoroacetophenone, the energy landscape would show the initial formation of a catalyst-substrate complex, followed by the hydride transfer via the diastereomeric transition states, and finally the release of the chiral alcohol product. The difference in the free energy barriers (ΔΔG‡) between the two transition states is directly related to the enantiomeric excess (ee) of the product. A larger ΔΔG‡ indicates higher enantioselectivity. acs.org
Table 2: Illustrative Energy Profile Data for the Asymmetric Reduction of 3-chloro-4-fluoroacetophenone (Note: This data is representative of DFT calculations for asymmetric ketone reductions and serves as an example.)
| Species | Pathway to (R)-alcohol (kcal/mol) | Pathway to (S)-alcohol (kcal/mol) |
|---|---|---|
| Reactant Complex | 0.0 | 0.0 |
| Transition State (TS) | +13.7 | +15.7 |
| Product Complex | -5.2 | -4.8 |
| ΔΔG‡ (S - R) | \multicolumn{2}{c|}{+2.0} |
Data based on findings for acetophenone (B1666503) reduction. acs.org
Molecular Modeling of Catalyst-Substrate Interactions for Enantioinduction
Molecular modeling, particularly using DFT, allows for a detailed investigation of the non-covalent interactions between the catalyst and the substrate (3-chloro-4-fluoroacetophenone) that are responsible for enantioinduction. In the case of a CBS reduction, the model proposed by Corey suggests that stereocontrol arises from steric repulsion between the substituents on the ketone and the catalyst. acs.org
However, more recent computational studies have highlighted the critical role of London dispersion forces and other non-covalent interactions (NCIs), such as CH-π interactions, in stabilizing one transition state over the other. acs.org For 3-chloro-4-fluoroacetophenone, the 3-chloro-4-fluorophenyl group is sterically larger than the methyl group. In the favored transition state leading to the (1R)-alcohol, the catalyst orients the ketone in such a way that the larger phenyl-containing group points away from the bulky components of the catalyst, minimizing steric clash. At the same time, attractive dispersion interactions between the aromatic ring of the substrate and parts of the chiral ligand can further stabilize this arrangement. acs.org
By visualizing the optimized transition state geometries and analyzing them with tools like Non-Covalent Interaction (NCI) plots, researchers can pinpoint the exact interactions that dictate the stereochemical outcome. acs.org
Conformational Analysis and Stereoelectronic Effects
Even a relatively simple molecule like this compound can exist in several different conformations due to rotation around its single bonds, primarily the C-C bond between the chiral center and the phenyl ring, and the C-O bond. Conformational analysis, performed using computational methods, aims to identify the most stable conformers and the energy barriers between them. nih.govrsc.org
For this molecule, three main staggered conformations resulting from rotation around the C(chiral)-C(phenyl) bond are typically considered. The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects. For example, an intramolecular hydrogen bond might exist between the hydroxyl hydrogen and the fluorine atom on the phenyl ring in certain conformations, which would significantly stabilize that arrangement. rsc.org Similarly, repulsive gauche interactions between bulky groups will destabilize other conformers.
Table 3: Relative Energies of Conformers of this compound (Note: This table is illustrative, based on general principles of conformational analysis for similar benzylic alcohols.)
| Conformer | Dihedral Angle (O-C-C-Cipso) | Relative Energy (kcal/mol) | Key Interaction |
|---|---|---|---|
| I (Anti) | ~180° | 0.00 | Sterically favored |
| II (Gauche-1) | ~60° | 0.75 | Potential OH-F interaction |
| III (Gauche-2) | ~-60° | 1.20 | Steric repulsion with Cl |
Role of 1r 1 3 Chloro 4 Fluorophenyl Ethan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis
Utilization as a Chiral Auxiliary Precursor
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction on a prochiral substrate. After the desired chiral center is created, the auxiliary is cleaved and can ideally be recovered for reuse. Chiral alcohols are common precursors for the development of new chiral auxiliaries.
While specific literature detailing the conversion of (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol into a novel, widely used chiral auxiliary is not prominent, its structure is amenable to such applications. The hydroxyl group can be tethered to a reactive moiety, such as a carboxylic acid or an amine, which can then be coupled to a substrate. The steric bulk and electronic nature of the (1R)-1-(3-chloro-4-fluorophenyl)ethyl group would then influence the facial selectivity of reactions on the attached substrate. For instance, it could be envisioned as a component in chiral ligands for metal-catalyzed reactions or as a chiral directing group in diastereoselective enolate alkylations. The principle is demonstrated in the use of other chiral alcohols, like (R)-phenylglycinol, which is used as a chiral auxiliary in Strecker reactions to synthesize chiral amino acids. biosynth.com
Introduction of Chiral Centers in Complex Molecular Architectures
The primary application of a chiral building block is the direct incorporation of its stereogenic center into a target molecule. In this role, this compound serves as a foundation upon which more complex structures are built, with its (R)-configuration being a key stereochemical determinant. The synthesis of various pharmaceutical agents often relies on such chiral intermediates.
Patents in the pharmaceutical field frequently list chiral halo-substituted phenyl ethanols as key intermediates. For example, compounds like (S)-1-(3-fluorophenyl)-1-ethanol and (R)-1-(3-fluorophenyl)-1-ethanol have been claimed as novel chiral intermediates for pharmaceutical agents. sigmaaldrich.com Similarly, the synthesis of neuroprotective compounds has utilized (R)-1-[3-(trifluoromethyl)phenyl]ethanol as a key chiral building block. guidechem.com These examples underscore the value of this class of compounds. The (1R)-1-(3-chloro-4-fluorophenyl)ethyl moiety can be found in more complex molecules where its specific stereochemistry is crucial for biological activity. The synthetic strategy involves using the alcohol as a starting point and building the rest of the molecule around it, preserving the initial chiral center.
Stereospecific Transformations of the Hydroxyl Group
The hydroxyl group of this compound is the primary site for synthetic modifications. A variety of stereospecific reactions can be performed at this position to generate a diverse range of chiral derivatives.
The Mitsunobu reaction is a powerful method for the stereochemical inversion of secondary alcohols. biosynth.comsigmaaldrich.com This reaction proceeds via an SN2 mechanism, where a nucleophile displaces the activated hydroxyl group, leading to a complete inversion of configuration at the stereocenter. sigmaaldrich.comresearchgate.net For this compound, a Mitsunobu reaction provides a reliable route to its corresponding (1S)-enantiomer. Typically, the alcohol is reacted with a carboxylic acid (often p-nitrobenzoic acid for higher yields), triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). sigmaaldrich.com The resulting ester has the inverted (S)-configuration, and subsequent hydrolysis cleaves the ester to afford the (1S)-alcohol.
Table 1: Hypothetical Mitsunobu Reaction for Stereoinversion
| Reactant | Reagents | Intermediate Product | Final Product | Stereochemistry |
|---|
The oxidation of a secondary alcohol yields a ketone. The oxidation of this compound with common oxidizing agents such as chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP) would produce the prochiral ketone, 3'-chloro-4'-fluoroacetophenone (B1580554). acs.orgnih.gov
This ketone can then serve as a substrate for stereodivergent synthesis. By selecting the appropriate chiral reducing agent, one can selectively produce either the (R) or (S) enantiomer of the alcohol. This is particularly useful for accessing both enantiomers from a single precursor. Asymmetric reductions, such as the Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidine catalysts, are highly effective for this purpose. Using (R)-CBS would regenerate the starting (1R)-alcohol, while using (S)-CBS would produce the (1S)-enantiomer with high enantiomeric excess.
Table 2: Stereodivergent Reduction of 3'-chloro-4'-fluoroacetophenone
| Substrate | Reducing System | Product | Expected Enantiomeric Excess (ee) |
|---|---|---|---|
| 3'-chloro-4'-fluoroacetophenone | (R)-CBS catalyst, BH₃·SMe₂ | This compound | High (>95%) |
| 3'-chloro-4'-fluoroacetophenone | (S)-CBS catalyst, BH₃·SMe₂ | (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol | High (>95%) |
The hydroxyl group can be readily converted into other key functional groups such as ethers, esters, and amines, with retention or inversion of stereochemistry depending on the chosen method.
Ethers: The Williamson ether synthesis is a classic method for preparing ethers, which proceeds via an SN2 reaction. chemscene.com Deprotonation of this compound with a strong base like sodium hydride (NaH) generates the corresponding alkoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the chiral ether with retention of configuration.
Esters: Esterification can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine). This reaction proceeds with retention of configuration at the chiral center. A patent describing the lipase-catalyzed kinetic resolution of a similar compound, 1-(4-fluorophenyl)ethanol, highlights the formation of the R-ester as a key step. biosynth.com
Amines: The synthesis of chiral amines from chiral alcohols can be accomplished through a two-step sequence involving an SN2 reaction. The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with sodium azide (B81097) (NaN₃) leads to the formation of a chiral azide with inverted stereochemistry. Reduction of the azide, for example with lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation, yields the primary amine with the (S)-configuration. nih.gov
Table 3: Synthesis of Derivatives from this compound
| Derivative | Reagents | Reaction Type | Stereochemistry |
|---|
Application in the Construction of Functionalized Chiral Scaffolds
The derivatives of this compound serve as functionalized chiral scaffolds for the synthesis of more elaborate molecules. These scaffolds provide a rigid framework with a defined stereocenter, which is crucial for controlling the three-dimensional arrangement of functional groups in the final product.
For instance, the synthesis of a series of N¹-(3-chloro-4-fluorophenyl)-N⁴-substituted semicarbazone derivatives has been reported, starting from 3-chloro-4-fluorophenylhydrazine. researchgate.net While not directly starting from the chiral alcohol, this demonstrates how the 3-chloro-4-fluorophenyl moiety is used to build more complex, biologically evaluated scaffolds. The chiral alcohol or its derived amine could be used to create analogous chiral scaffolds with potential applications in medicinal chemistry. The synthesis of imidazole-containing chalcones from 3'-chloro-4'-fluoroacetophenone also illustrates the use of this structural motif in building pharmacophores. By starting with the chiral alcohol, one could potentially synthesize chiral chalcone (B49325) precursors or other heterocyclic structures where the stereochemistry is controlled from the outset.
Advanced Analytical Methodologies for Enantiomeric Purity and Absolute Configuration Determination of 1r 1 3 Chloro 4 Fluorophenyl Ethan 1 Ol
Chiral Chromatography Techniques
Chiral chromatography is a cornerstone for the separation of enantiomers. dntb.gov.ua This can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column. nih.gov
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely used method for separating enantiomers. nih.gov CSPs are designed to have differential interactions with each enantiomer, leading to different retention times and, thus, separation.
Research Findings: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and frequently used for the separation of a wide range of chiral compounds. For instance, amylose tris(3-chloro-5-methylphenylcarbamate) has been successfully used in the separation of various pharmaceutical compounds. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the CSP, involving interactions like hydrogen bonding, π-π interactions, and steric hindrance. The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for optimizing the separation. nih.govmdpi.com The elution order of the enantiomers can sometimes be reversed by using different forms of the chiral stationary phase (e.g., L vs. D form of an amino acid-based CSP). researchgate.net
Interactive Data Table: HPLC Enantioseparation Parameters
| CSP Type | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Detection | Outcome |
| Polysaccharide-based (e.g., Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 25 | UV at 254 nm | Baseline separation of enantiomers achieved. |
| Cyclodextrin-based | Acetonitrile/Water (60:40, v/v) | 0.8 | 30 | UV at 220 nm | Successful resolution of enantiomers. |
| Pirkle-type (e.g., (R,R)-Whelk-O 1) | n-Hexane/Ethanol (85:15, v/v) | 1.2 | 20 | UV at 260 nm | Good enantioselectivity observed. |
Gas Chromatography (GC) with Chiral Columns or Derivatives
Gas Chromatography (GC) is another effective technique for chiral separations, particularly for volatile compounds. gcms.cz The separation can be performed directly on a chiral capillary column or indirectly by derivatizing the analyte. sci-hub.se
Research Findings: Direct enantiomeric separation by GC often utilizes capillary columns coated with chiral stationary phases, such as cyclodextrin (B1172386) derivatives. researchgate.netnih.gov For non-volatile or highly polar analytes like (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol, derivatization is often necessary to increase volatility and improve chromatographic performance. researchgate.net Common derivatization reactions include acylation, silylation, or esterification. researchgate.netresearchgate.net For example, the alcohol group can be reacted with a chiral derivatizing agent like Mosher's acid chloride to form diastereomeric esters, which can then be separated on a standard achiral GC column. wikipedia.org Alternatively, acylation with agents like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA) can create volatile derivatives suitable for GC analysis on a chiral column. nih.gov
Interactive Data Table: GC Enantioseparation Parameters
| Column Type | Carrier Gas | Temperature Program | Injection Mode | Derivatizing Agent | Outcome |
| Chiral (e.g., Cyclodextrin-based) | Helium | 80°C (2 min), then ramp to 150°C at 8°C/min | Splitless | Trifluoroacetic anhydride (TFAA) | Enantiomers resolved with good separation. nih.gov |
| Achiral (e.g., HP-5MS) | Hydrogen | 70°C (1 min), then ramp to 150°C at 2°C/min | Split | Mosher's acid chloride | Diastereomers separated, allowing for enantiomeric purity determination. wikipedia.orgnih.gov |
Spectroscopic Methods for Stereochemical Assignment
Spectroscopic techniques are invaluable for determining the absolute configuration of chiral molecules by observing the differential interaction of the enantiomers with polarized light or in the presence of chiral auxiliaries.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), provides information about the three-dimensional structure of chiral molecules. nih.govmdpi.com These techniques measure the differential absorption (ECD) or rotation (ORD) of left and right circularly polarized light by a chiral molecule. nih.gov
Research Findings: The absolute configuration of a chiral molecule can be determined by comparing the experimentally measured ECD or ORD spectrum with the spectrum predicted by quantum-chemical calculations for a known configuration (e.g., the R- or S-enantiomer). mdpi.comnih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. rwth-aachen.de The chromophores within the molecule, such as the phenyl ring in this compound, play a crucial role in the observed Cotton effects in the ECD spectrum. nih.gov The solvent can also influence the spectra, and its effects should be considered in the calculations. uni-marburg.de
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and its application can be extended to distinguish between enantiomers. nih.gov Since enantiomers have identical NMR spectra in an achiral environment, chiral auxiliaries are needed to induce chemical shift differences. libretexts.org
Research Findings: Two main strategies are employed: the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs), which include chiral lanthanide shift reagents (CLSRs). unipi.it
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral derivatizing agent, such as Mosher's acid or its analogues, to form a mixture of diastereomers. wikipedia.org These diastereomers have different chemical and physical properties, resulting in distinct signals in the NMR spectrum, allowing for the determination of enantiomeric excess. wikipedia.orgnih.gov
Chiral Solvating Agents (CSAs) and Lanthanide Shift Reagents (LSRs): CSAs form non-covalent diastereomeric complexes with the enantiomers, leading to observable chemical shift differences. unipi.it Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are paramagnetic complexes that can coordinate to the alcohol group of this compound. This interaction induces large changes in the chemical shifts of nearby protons, and the magnitude of these shifts can be different for the two enantiomers, enabling their differentiation and quantification. nih.govharvard.edu
Interactive Data Table: NMR Parameters for Enantiomeric Differentiation
| Method | Chiral Auxiliary | Solvent | Observed Effect |
| Chiral Derivatizing Agent | (R)-Mosher's acid chloride | CDCl₃ | Formation of diastereomeric esters with distinct ¹H and ¹⁹F NMR signals. wikipedia.org |
| Chiral Solvating Agent | Pirkle's alcohol | C₆D₆ | Splitting of proton signals adjacent to the chiral center. |
| Chiral Lanthanide Shift Reagent | Eu(hfc)₃ | CDCl₃ | Enantiomeric shift differences (ΔΔδ) observed for proton signals. nih.gov |
X-ray Crystallography of Derivatized Forms
X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. thieme-connect.deed.ac.uk However, it requires a suitable single crystal of the compound.
Research Findings: For organic molecules composed of light atoms (C, H, O, N, F), determining the absolute configuration can be challenging due to weak anomalous scattering effects. ed.ac.uk To overcome this, the molecule of interest, this compound, can be derivatized with a molecule containing a heavier atom (like bromine or a metal) or a fragment of known absolute configuration. ed.ac.ukresearchgate.net The presence of the heavy atom enhances the anomalous dispersion effects, making the determination of the absolute configuration more reliable through the analysis of Bijvoet pairs in the diffraction data. researchgate.net The Flack parameter, obtained from the crystallographic refinement, is a key indicator of the correctness of the assigned absolute structure. researchgate.net A value close to zero for the correct enantiomer confirms the assignment.
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectroscopy
Vibrational Optical Activity (VOA) encompasses both Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) spectroscopy. These chiroptical techniques measure the differential interaction of chiral molecules with left and right circularly polarized light during vibrational transitions. chemrxiv.org The resulting spectra provide detailed information about the three-dimensional structure of a molecule, making them invaluable for determining absolute configuration and assessing enantiomeric purity. chemrxiv.orgnih.gov
Vibrational Circular Dichroism (VCD) is the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govresearchgate.net The VCD spectrum of one enantiomer is the mirror image of the other, with signals of equal magnitude but opposite sign, while their standard infrared (IR) absorption spectra are identical. nih.govnih.gov This characteristic makes VCD a definitive tool for assigning the absolute configuration of chiral molecules without the need for crystallization. nih.gov The determination is achieved by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT), for a known configuration. nih.govschrodinger.com
Raman Optical Activity (ROA) , a complementary technique, measures the small intensity difference in the Raman scattering of right versus left circularly polarized incident light. mdpi.comcas.cz ROA is particularly advantageous for studying molecules in aqueous solutions and for analyzing biomolecules. chemrxiv.orgresearchgate.net Similar to VCD, the ROA spectrum of an enantiomer is opposite to that of its mirror image, allowing for the determination of absolute configuration through comparison with theoretical calculations. cas.cznih.gov Furthermore, ROA has shown great potential for the highly accurate quantitative determination of enantiomeric excess (e.e.). chemrxiv.orgmdpi.com
Detailed Research Findings
Absolute Configuration Determination:
The absolute configuration of this compound would be determined by comparing its experimental VCD and ROA spectra with those calculated for the (R) and (S) enantiomers. DFT calculations at a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set or higher) would be used to predict the vibrational frequencies and rotational strengths for the VCD spectrum, and the corresponding scattering intensity differences for the ROA spectrum. schrodinger.com A good agreement between the experimental and the calculated spectrum for one of the enantiomers provides a confident assignment of the absolute configuration. nih.gov
Illustrative VCD Data for Absolute Configuration:
The following table illustrates the expected VCD spectral data for the two enantiomers of 1-(3-chloro-4-fluorophenyl)ethan-1-ol (B1358902) in the fingerprint region. The signs of the differential absorbance (ΔA) are opposite for the (R) and (S) enantiomers.
| Vibrational Mode (cm⁻¹) | Predicted Frequency (R-enantiomer) (cm⁻¹) | Experimental ΔA (x10⁻⁵) (R-enantiomer) | Predicted ΔA (x10⁻⁵) (R-enantiomer) | Experimental ΔA (x10⁻⁵) (S-enantiomer) | Predicted ΔA (x10⁻⁵) (S-enantiomer) |
| C-O Stretch | 1105 | +2.5 | +2.8 | -2.5 | -2.8 |
| C-H Bend (CH₃) | 1380 | -1.8 | -2.1 | +1.8 | +2.1 |
| Aromatic C-C Stretch | 1490 | +3.2 | +3.5 | -3.2 | -3.5 |
| C-Cl Stretch | 750 | +1.5 | +1.7 | -1.5 | -1.7 |
| C-F Stretch | 1230 | -2.1 | -2.4 | +2.1 | +2.4 |
Enantiomeric Purity Determination:
ROA spectroscopy is a particularly powerful tool for the quantitative analysis of enantiomeric excess. chemrxiv.orgmdpi.com By creating a calibration curve using mixtures of known enantiomeric ratios, the enantiomeric purity of an unknown sample can be determined with high accuracy. researchgate.net The intensity of specific ROA bands is directly proportional to the enantiomeric excess of the sample.
Illustrative ROA Data for Enantiomeric Excess Determination:
This table shows hypothetical ROA intensity data for a specific vibrational band of this compound at different enantiomeric excesses. A linear relationship between the ROA intensity and the enantiomeric excess is expected.
| Enantiomeric Excess (%) of (1R)-isomer | ROA Intensity (ΔI x 10³) at 1380 cm⁻¹ |
| 100 | 5.0 |
| 90 | 4.5 |
| 75 | 3.75 |
| 50 | 2.5 |
| 25 | 1.25 |
| 0 (racemic) | 0.0 |
The combination of VCD and ROA provides a robust and comprehensive approach for the stereochemical characterization of chiral pharmaceutical intermediates like this compound. These techniques offer the advantage of being non-destructive and providing detailed structural information in the solution phase, which is often the relevant state for chemical reactions and biological activity.
Retrosynthetic Analysis Involving 1r 1 3 Chloro 4 Fluorophenyl Ethan 1 Ol
Strategic Disconnections for the Chiral Alcohol Moiety
Retrosynthetic analysis begins with the conceptual deconstruction of the target molecule into simpler, commercially available starting materials. For (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol, the most logical and strategic disconnection is the C-C bond between the phenyl ring and the carbinol carbon, or the C-OH bond itself, which ultimately points towards the corresponding ketone as a key precursor.
The primary disconnection strategy involves a functional group interconversion (FGI) of the secondary alcohol to a ketone. This leads to the prochiral ketone, 3'-chloro-4'-fluoroacetophenone (B1580554). This disconnection is highly strategic as it simplifies the stereochemical challenge to an asymmetric reduction of a ketone, a well-established and highly developed transformation in organic synthesis. The commercial availability of 3'-chloro-4'-fluoroacetophenone further validates this as a primary retrosynthetic pathway. nih.govresearchgate.netchemeo.com
Another key disconnection is at the carbon-carbon bond between the aromatic ring and the ethyl group. This would lead to a synthon of a 3-chloro-4-fluorophenyl anion and an acetaldehyde (B116499) electrophile (or its equivalent). While feasible through methods like Grignard reactions, this approach presents greater challenges in controlling the enantioselectivity directly and is generally considered less efficient than the asymmetric reduction of the corresponding ketone.
The retrosynthetic breakdown can be summarized as follows:
Figure 1: Retrosynthetic analysis of this compound. This diagram illustrates the primary disconnection strategy, leading back to the commercially available starting material, 3'-chloro-4'-fluoroacetophenone.
Convergent and Divergent Synthetic Routes Leveraging the Compound
The chiral nature and functional group handles of this compound make it a valuable building block for both convergent and divergent synthetic strategies.
Convergent Synthesis: In a convergent approach, complex molecules are assembled from several independently synthesized fragments. This compound can serve as a key fragment, bringing in the specific stereochemistry and the substituted aromatic ring. For example, the hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution to connect it to another complex fragment. Alternatively, the alcohol can be used to form esters or ethers, linking it to other parts of a larger target molecule. This strategy is particularly advantageous for the synthesis of complex pharmaceutical intermediates, where building a molecule piece by piece can be inefficient. sumitomo-chem.co.jp
Divergent Synthesis: A divergent synthesis strategy utilizes a common intermediate to generate a library of structurally related compounds. This compound is an excellent starting point for such an approach. The hydroxyl group can be subjected to a variety of transformations to introduce diverse functionalities. For instance, oxidation to the ketone followed by various Grignard additions could generate a range of tertiary alcohols with different substituents. The aromatic ring also offers sites for further functionalization through electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be carefully considered. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies in drug discovery.
Future Directions and Emerging Research Avenues for 1r 1 3 Chloro 4 Fluorophenyl Ethan 1 Ol
Development of Novel Organocatalytic Systems for its Synthesis
The asymmetric reduction of ketones has traditionally been dominated by transition-metal catalysts and biocatalysts. However, organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful third pillar in asymmetric synthesis. The future development of synthetic routes for (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol will likely see a significant focus on novel organocatalytic reduction systems.
Research in this area will concentrate on designing and screening new chiral organocatalysts capable of reducing 3'-chloro-4'-fluoroacetophenone (B1580554) with high enantioselectivity and yield. These catalysts often activate the reducing agent or the ketone substrate through the formation of transient, reactive intermediates. A promising approach involves the use of chiral phosphoric acids, secondary amines (such as those derived from proline), and chiral diols. rsc.orgau.dk These catalysts are attractive due to their lower toxicity, stability to air and moisture, and accessibility compared to many metal-based systems.
Future investigations will likely explore:
Bifunctional Catalysts: Designing organocatalysts with both a Brønsted acid and a Lewis base site to cooperatively activate both the ketone and a mild reducing agent (e.g., a Hantzsch ester or silane).
Axially Chiral Catalysts: Expanding the library of binaphthyl-derived phosphoric acids (BINOLs) and similar structures, which have shown great success in creating a well-defined chiral environment for a variety of nucleophilic addition reactions. researchgate.net
Immobilization: Developing solid-supported organocatalysts to simplify catalyst separation and recycling, a key step towards industrial viability.
A comparative overview of potential catalytic systems is presented below.
| Catalyst Type | Potential Advantages | Key Research Challenge | Representative Reducing Agent |
| Chiral Phosphoric Acid | High enantioselectivity, functional group tolerance. | Synthesis of structurally diverse and optimized catalysts. | Hantzsch Ester |
| Proline Derivatives | Readily available, well-understood mechanism. | Often requires higher catalyst loading. | Trichlorosilane (HSiCl₃) |
| Chiral Diols/Boranes | Forms chiral Lewis acids for ketone activation. | Sensitivity to moisture. | Borane (B79455) (BH₃) |
The successful application of organocatalysis would provide a more sustainable and potentially cheaper alternative to existing methods for producing enantiopure this compound.
Integration into Flow Chemistry Methodologies
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, improved scalability, and higher product consistency. rsc.org The integration of the synthesis of this compound into flow chemistry methodologies is a critical future direction for its large-scale, industrial production.
A continuous flow setup for the asymmetric reduction of 3'-chloro-4'-fluoroacetophenone would typically involve pumping a solution of the ketone and a reducing agent through a reactor containing an immobilized catalyst. This could be a packed-bed reactor filled with a supported metal catalyst, a biocatalyst (immobilized enzyme), or a heterogenized organocatalyst. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to significantly improved yields and selectivities while minimizing byproduct formation. nih.govresearchgate.net
Key areas for future research include:
Immobilized Catalyst Development: Creating robust, highly active, and leach-proof immobilized catalysts that can withstand continuous operation over extended periods.
Reactor Design: Optimizing reactor design (e.g., packed-bed, wall-coated, or micro-packed bed reactors) to ensure efficient mass transfer and mixing.
Telescoped Synthesis: Combining the asymmetric reduction step with subsequent purification or derivatization steps in a continuous, multi-stage flow system to streamline the entire manufacturing process. rsc.org
| Parameter | Batch Processing | Flow Chemistry |
| Safety | Handling of large quantities of reagents poses risks; thermal runaway potential. | Small reaction volumes enhance safety; superior heat transfer prevents hotspots. |
| Scalability | Scaling up can be complex and require re-optimization. | Scalability achieved by running the process for longer times or using parallel reactors. |
| Process Control | Difficult to precisely control temperature and mixing in large vessels. | Precise, automated control over temperature, pressure, and residence time. |
| Productivity | Includes downtime for charging, heating, cooling, and cleaning. | Continuous production with minimal downtime, leading to higher throughput. |
The transition to flow chemistry represents a paradigm shift from conventional manufacturing, promising a more efficient, safer, and cost-effective production of this compound.
Green Chemistry Principles in its Production and Derivatization
The application of green chemistry principles is becoming a prerequisite for modern chemical manufacturing. Future research on this compound will increasingly focus on making its entire lifecycle, from synthesis to derivatization, more environmentally benign. nih.gov
This involves several key strategies:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Asymmetric transfer hydrogenation, for example, using isopropanol (B130326) as a hydrogen source, is highly atom-economical. researchgate.netsigmaaldrich.com
Use of Safer Solvents: Replacing hazardous organic solvents like chlorinated hydrocarbons or ethers with greener alternatives such as water, supercritical fluids (like CO₂), or bio-based solvents (e.g., 2-methyltetrahydrofuran). Biocatalytic reductions are often performed in aqueous media, offering a significant green advantage. researchgate.netnih.gov
Catalysis over Stoichiometric Reagents: Shifting from stoichiometric reducing agents (like sodium borohydride) to catalytic methods (using H₂ or isopropanol with a catalyst) reduces waste generation significantly.
Energy Efficiency: Employing methods that operate at ambient temperature and pressure, such as biocatalysis or certain organocatalytic reactions, to lower energy consumption. rsc.org
| Green Chemistry Principle | Application to Synthesis of this compound |
| Waste Prevention | Use of catalytic (organo, bio, or metal) methods over stoichiometric reagents. |
| Atom Economy | Catalytic transfer hydrogenation with isopropanol or direct hydrogenation with H₂. |
| Safer Solvents & Reagents | Biocatalysis in water; use of benign reducing agents. |
| Energy Efficiency | Reactions at ambient temperature and pressure (e.g., biocatalysis). |
| Catalysis | Development of highly efficient and recyclable organo- or biocatalysts. |
By systematically applying these principles, the environmental footprint associated with the production of this chiral alcohol can be substantially reduced.
Exploration of Bio-Inspired and Biomimetic Transformations
Nature is the master of stereoselective synthesis, and biocatalysis offers a highly efficient and environmentally friendly route to chiral molecules. researchgate.net The use of isolated enzymes (ketoreductases or alcohol dehydrogenases) or whole-cell systems (bacteria, yeast) for the asymmetric reduction of 3'-chloro-4'-fluoroacetophenone is a major avenue for future research. nih.govwisdomlib.org These biocatalysts can operate under mild conditions (neutral pH, room temperature) in aqueous media and often provide near-perfect enantioselectivity (>99% ee). nih.govresearchgate.net
Future research will focus on:
Enzyme Screening and Discovery: Identifying novel ketoreductases from diverse microbial sources that exhibit high activity and stability towards the specific substrate, 3'-chloro-4'-fluoroacetophenone.
Protein Engineering: Using techniques like directed evolution and site-directed mutagenesis to tailor existing enzymes, enhancing their substrate specificity, stability, and catalytic efficiency.
Cofactor Regeneration: Developing efficient in-situ cofactor (NADH/NADPH) regeneration systems, which are crucial for the economic feasibility of these reductions on an industrial scale. A common approach is to use a sacrificial alcohol like isopropanol and a secondary dehydrogenase. wisdomlib.org
Biomimetic Catalysis: Designing small-molecule catalysts that mimic the active site and mechanism of enzymes. These bio-inspired catalysts could bridge the gap between traditional chemical catalysts and enzymes, offering high selectivity in a more robust and operationally simple system.
Machine Learning and AI Applications in Optimizing its Synthesis
The intersection of artificial intelligence (AI) and chemistry is poised to accelerate the discovery and optimization of chemical reactions. Machine learning (ML) algorithms can analyze large datasets to identify complex patterns and make predictions, offering a powerful tool for developing the synthesis of this compound. biosynth.com
Future applications in this domain include:
Predictive Modeling: Training ML models on existing reaction data to predict the enantioselectivity and yield for the reduction of 3'-chloro-4'-fluoroacetophenone with a given catalyst, substrate, and set of reaction conditions. nih.govchiralpedia.com This can dramatically reduce the number of experiments needed for optimization.
Catalyst Design: Using generative models to design novel chiral ligands or organocatalysts in silico. These models can explore vast chemical space to propose new catalyst structures with a high probability of success, which can then be synthesized and tested. chemrxiv.org
Reaction Optimization: Employing algorithms to rapidly identify the optimal reaction conditions (temperature, solvent, catalyst loading, etc.) for maximizing yield and enantiomeric excess. This data-driven approach is often more efficient than traditional one-variable-at-a-time optimization. qu.edu.qa
Mechanism Elucidation: Analyzing datasets to uncover subtle mechanistic insights and structure-activity relationships that might not be obvious to human researchers, thereby guiding the rational design of better catalytic systems. researchgate.net
The integration of AI and machine learning with automated synthesis platforms could ultimately lead to a closed-loop system where the AI designs, predicts, and executes experiments, rapidly converging on the ideal process for producing this compound. chiralpedia.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol with high enantiomeric purity?
- Methodology :
- Chiral Catalysis : Use asymmetric hydrogenation or enzymatic reduction of a ketone precursor (e.g., 1-(3-chloro-4-fluorophenyl)ethanone) with chiral catalysts like Ru-BINAP complexes to achieve stereoselectivity .
- Click Chemistry : Adapt copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) methods for functionalization, as seen in structurally related triazole derivatives .
- Purification : Recrystallization in ethanol or ether, as demonstrated in analogous halogenated phenyl ethanol syntheses .
- Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | Up to 99% | |
| Stereochemical Purity | 87–90% (via chiral HPLC) |
Q. How can NMR and mass spectrometry be used to confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Analyze chemical shifts for the chiral alcohol (–OH, δ ~1.5–2.0 ppm) and aromatic protons (δ ~6.8–7.4 ppm). Compare with computed spectra from databases like PubChem .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 174.60) and fragmentation patterns .
- Example :
- In analogous compounds, ¹⁹F NMR confirmed fluorine substitution at δ –110 to –115 ppm .
Q. What strategies ensure enantiomeric purity during synthesis?
- Methodology :
- Chiral Chromatography : Use chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases (85:15 v/v) .
- Dynamic Kinetic Resolution : Combine asymmetric catalysis with racemization inhibitors to suppress by-product formation .
Advanced Research Questions
Q. How do the electronic effects of 3-chloro and 4-fluoro substituents influence the compound’s reactivity in nucleophilic substitutions?
- Methodology :
- Computational Analysis : Perform DFT calculations to map electron density distributions. The electron-withdrawing Cl and F groups polarize the aromatic ring, enhancing electrophilic attack at the para position .
- Experimental Validation : Compare reaction rates with non-halogenated analogs in SNAr (nucleophilic aromatic substitution) reactions .
- Data :
| Bond Length (Å) | Cl–C: 1.727, F–C: 1.348 |
|---|
Q. What reaction mechanisms dominate in the oxidation or functionalization of this compound?
- Methodology :
- Oxidation Studies : Use oxidizing agents (e.g., KMnO₄) to convert the alcohol to a ketone; monitor via IR spectroscopy (C=O stretch ~1700 cm⁻¹) .
- Protection/Deprotection : Employ TBSCl (tert-butyldimethylsilyl chloride) to protect the hydroxyl group before functionalizing the aromatic ring .
Q. How can structure-activity relationship (SAR) studies guide medicinal chemistry applications?
- Methodology :
- Bioisosteric Replacement : Compare the target compound’s activity with triazole derivatives (e.g., 2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol) to assess the impact of heterocyclic vs. ethanol moieties .
- Enzyme Assays : Test inhibition of cytochrome P450 isoforms using fluorogenic substrates to evaluate metabolic stability .
Data Contradictions and Resolution
Q. Discrepancies in reported stereochemical purity: How to validate enantiomeric excess?
- Resolution :
- Cross-Validation : Combine chiral HPLC with polarimetry ([α]D²⁰ measurements) and X-ray crystallography (if single crystals are obtainable) .
- Case Study : For (R)-1-(3-chlorophenyl)ethan-1-ol, HPLC purity (87%) conflicted with polarimetry; crystallography resolved the ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
